2-(2-(4-Fluorobenzyl)phenyl)acetic acid

Description

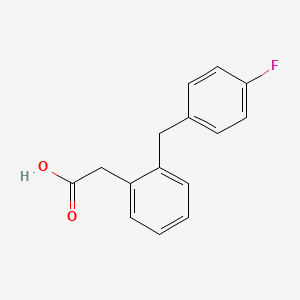

2-(2-(4-Fluorobenzyl)phenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by a benzyl group substituted with a fluorine atom at the para-position, attached to the ortho-position of the phenyl ring of the acetic acid backbone. This structural arrangement imparts unique electronic and steric properties, distinguishing it from simpler fluorophenylacetic acids.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIOLLGUOHLBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorobenzyl)phenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and phenylacetic acid.

Reaction: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with phenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for higher yields and purity, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorobenzyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

2-(2-(4-Fluorobenzyl)phenyl)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorobenzyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Fluorophenyl)acetic Acid

- Structure : Fluorine at the para-position of the phenyl ring directly attached to the acetic acid group.

- Key Differences : Lacks the benzyl group present in the target compound, resulting in reduced steric hindrance and a simpler electronic profile.

- Properties : Widely used as a synthetic intermediate; exhibits moderate solubility in polar solvents (e.g., water: ~5 mg/mL) .

2-(2-Fluorophenyl)acetic Acid

- Structure : Fluorine at the ortho-position of the phenyl ring.

- Key Differences : Ortho-substitution introduces steric strain and alters electronic effects compared to para-substituted analogs.

- Properties : Lower solubility in water (~2 mg/mL) due to increased hydrophobicity from the ortho-fluorine .

Extended Conjugated Systems

Coumarin-Acetic Acid Hybrids

- Example : 2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (Compound 5f, ).

- Structure : Combines a coumarin core with a 4-fluorobenzyl-ethoxy-acetic acid side chain.

- Properties: Higher molecular weight (ESI-MS m/z 368.9 [M + H]+) and extended hydrogen-bonding capacity compared to non-conjugated analogs .

Chromenyl-Acetic Acid Derivatives

- Example : {7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid ().

- Structure : Chromenyl ring substituted with a 4-fluorobenzyloxy group and acetic acid.

Functional Group Modifications

Sulfonamide and Hydrazide Derivatives

Nitroimidazole-Acetic Acid Conjugates

- Example : N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ().

- Structure : Nitroimidazole linked to acetic acid via a benzylamine group.

- Key Differences : Nitroimidazole confers hypoxic selectivity, a feature relevant in anticancer and antibacterial applications .

Comparative Data Table

Key Research Findings

Synthetic Accessibility : Fluorinated phenylacetic acids are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-(2-fluorophenyl)acetic acid is prepared from 2-fluorobenzonitrile using NaOH hydrolysis (yield: 99%) .

Structure-Activity Relationships : The 4-fluorobenzyl group enhances metabolic stability by resisting oxidative degradation, as seen in coumarin hybrids .

Biological Activity

2-(2-(4-Fluorobenzyl)phenyl)acetic acid, a compound belonging to the class of phenylacetic acids, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H16F O2

- Molecular Weight : 272.29 g/mol

This compound features a fluorobenzyl moiety, which may enhance its biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis, which leads to cell death.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in breast cancer cell lines such as MCF-7. In vitro studies have shown that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and alterations in cell morphology, indicating apoptosis induction.

- IC50 Value : Approximately 225 µM for MCF-7 cells.

- Mechanism : The compound appears to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The fluorobenzyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

-

Antimicrobial Mechanism :

- Disruption of cell membrane integrity.

- Inhibition of nucleic acid and protein synthesis.

- Induction of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.

-

Anticancer Mechanism :

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of key enzymes involved in cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted by Roxana et al. demonstrated that the compound exhibited greater potency than traditional antibiotics, making it a candidate for further development in treating resistant bacterial infections.

- Cancer Research : Another investigation focused on the effects of this compound on MCF-7 cells revealed that it not only reduced cell viability but also altered the expression levels of apoptosis-related proteins, suggesting potential for therapeutic use in breast cancer treatment.

Q & A

Q. What are the established synthetic routes for 2-(2-(4-Fluorobenzyl)phenyl)acetic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Fluorobenzyl Intermediate Formation : Reacting 4-fluorobenzyl chloride with ammonia or amines under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) to generate 4-fluorobenzylamine .

- Coupling Reactions : Introducing the phenylacetic acid moiety via alkylation or amidation. For example, coupling 4-fluorobenzylamine with bromophenylacetic acid derivatives using catalysts like Pd(PPh₃)₄ in a Suzuki-Miyaura cross-coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Critical Parameters : Reaction time (12–24 hrs), temperature control (±2°C), and catalyst loading (1–5 mol%) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) identifies fluorine coupling patterns and aromatic protons. For example, the 4-fluorobenzyl group shows a doublet at δ 7.2–7.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 275.1) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles critical for conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR with IR (to confirm carbonyl groups) and HPLC (purity >98%) to rule out impurities .

- Computational Modeling : Use Gaussian or DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Crystallographic Refinement : SHELXL refines X-ray data, resolving ambiguities in stereochemistry or hydrogen bonding .

Q. What strategies optimize the synthesis of this compound for scalability and reproducibility?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst, solvent) to identify optimal conditions. For example, a 10°C increase may reduce reaction time by 30% without side products .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, enhancing yield (reported 85% vs. 70% batch) .

- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR to monitor reaction progress in real-time .

Q. How does this compound interact with biological targets, and what methodologies assess its binding affinity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2) by analyzing hydrophobic pockets and hydrogen bonds .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like GPCRs .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Q. What are the environmental impacts of this compound, and how can biodegradation pathways be studied?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.